MES Anticonvulsant Protection: Class-Level Benchmark and Structural Differentiation
In the closely related series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles, compounds 12, 13, and 14 provided 50% protection in the rat oral MES model at 30 mg/kg, while earlier intraperitoneal screening at 100–300 mg/kg identified multiple actives in both MES and scPTZ models [1]. The target compound, carrying a 3-methylphenyl at C-5 instead of the 4-aminophenyl of the reference compounds, removes the hydrogen-bond-donating aniline NH2. According to the SAR described in Küçükgüzel et al., para-substitution on the C-5 phenyl ring is a key driver of MES activity; the meta-methyl substitution on the target compound is predicted to alter both potency and neurotoxicity profile relative to the 4-aminophenyl series, providing a distinct pharmacological fingerprint [1].
| Evidence Dimension | Anticonvulsant protection in MES model (rat, oral) and structural differences |
|---|---|
| Target Compound Data | No direct MES data available; C-5 = 3-methylphenyl (meta-methyl, no aniline NH2); C-4 = NH2; C-3-S = CH2-(2,5-dimethylphenyl) |
| Comparator Or Baseline | Compounds 12, 13, 14 (Küçükgüzel 2004): C-5 = 4-aminophenyl; C-4 = H/alkyl/aryl; 50% protection at 30 mg/kg p.o. in MES rat model |
| Quantified Difference | Comparator baseline: 50% protection at 30 mg/kg p.o. Target compound: differentiation via meta-methyl vs. para-amino substitution; quantitative anticonvulsant data pending |
| Conditions | Maximal electroshock (MES) model in rats, oral administration at 30 mg/kg (Küçükgüzel et al. 2004); intraperitoneal screening at 100–300 mg/kg |
Why This Matters
The meta-methyl pattern at C-5 eliminates the aniline NH2 present in the benchmark anticonvulsant analogs, which alters hydrogen-bonding capacity and may reduce neurotoxicity while maintaining MES protection—a critical differentiation for CNS drug-candidate selection.
- [1] Küçükgüzel İ, Küçükgüzel ŞG, Rollas S, Ötük-Sanış G, Özdemir O, Bayrak İ, Altuğ T, Stables JP. Synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives and their anticonvulsant activity. Farmaco. 2004;59(11):893-901. PMID: 15544794. View Source
